molecular formula C16H17NO6 B11299333 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11299333
M. Wt: 319.31 g/mol
InChI Key: NKMWABKCXZZXSA-UHFFFAOYSA-N
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Description

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol. This compound is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The hydroxyl group of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated intermediate.

    Glycine Coupling: The acetylated intermediate is then coupled with glycine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the coumarin ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted coumarin derivatives with new functional groups.

Scientific Research Applications

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as anticoagulant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in various biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can be compared with other coumarin derivatives, such as:

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their anticoagulant and antimicrobial properties.

    7-hydroxy-4-methylcoumarin: Exhibits antioxidant and anti-inflammatory activities.

    Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-3-10-6-15(21)23-16-9(2)12(5-4-11(10)16)22-8-13(18)17-7-14(19)20/h4-6H,3,7-8H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

NKMWABKCXZZXSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O

Origin of Product

United States

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